2-(4-methoxyphenyl)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a propylsulfonyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole ring structure.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced by reacting the thiadiazole intermediate with propylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The final step involves the acylation of the thiadiazole intermediate with 4-methoxyphenylacetic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide
- 2-(4-methoxyphenyl)-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide
- 2-(4-methoxyphenyl)-N-(5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-(4-methoxyphenyl)-N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the propylsulfonyl group, which may confer specific chemical and biological properties not observed in its methyl, ethyl, or butyl analogs. This uniqueness can be attributed to differences in steric and electronic effects, which can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H17N3O4S2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H17N3O4S2/c1-3-8-23(19,20)14-17-16-13(22-14)15-12(18)9-10-4-6-11(21-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,15,16,18) |
InChI Key |
GJHDOTBIRIZUDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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